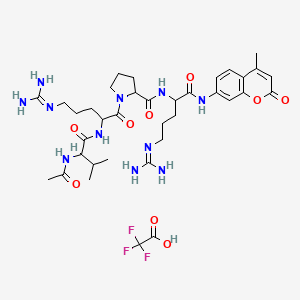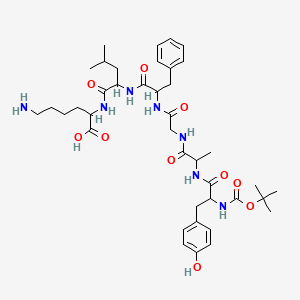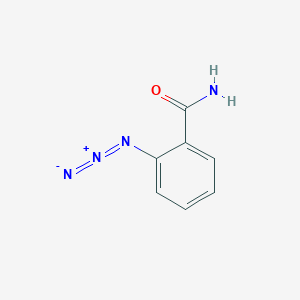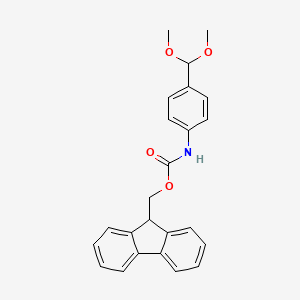
Ethyl 3-aminoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-aminoacrylate is an organic compound with the molecular formula C5H9NO2. It is an ester derivative of 3-aminoacrylic acid and is characterized by the presence of an amino group attached to the acrylate moiety. This compound is of significant interest in organic synthesis and polymer chemistry due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3-aminoacrylate can be synthesized through various methods. One common approach involves the reaction of ethyl acrylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. This method enhances efficiency and scalability, allowing for the production of large quantities of the compound. The reaction is typically carried out in a tubular reactor with precise control over temperature and pressure to optimize yield and minimize by-products .
化学反応の分析
Types of Reactions: Ethyl 3-aminoacrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted acrylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroacrylates, while substitution reactions can produce a wide range of substituted acrylates .
科学的研究の応用
Ethyl 3-aminoacrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is employed in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of ethyl 3-aminoacrylate involves its reactivity with various nucleophiles and electrophiles. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
類似化合物との比較
Ethyl acrylate: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
Methyl 3-aminoacrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Aminopropenoic acid: The parent acid of this compound, lacking the ester group.
Uniqueness: this compound’s unique combination of an amino group and an acrylate ester makes it particularly versatile in organic synthesis. Its reactivity allows for the formation of a wide range of derivatives, making it valuable in various fields of research and industry .
特性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
115.13 g/mol |
IUPAC名 |
ethyl (E)-3-aminoprop-2-enoate |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3+ |
InChIキー |
FABIVEGAPONRAI-ONEGZZNKSA-N |
異性体SMILES |
CCOC(=O)/C=C/N |
正規SMILES |
CCOC(=O)C=CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)













